N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the nucleophilic substitution reaction of a triazole derivative with an appropriate benzamide precursor . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the triazole ring and benzamide moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the production of various chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death. The compound may also interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Comparison with Similar Compounds
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can be compared with other triazole derivatives and similar compounds:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a similar mechanism of action.
These compounds share some structural similarities but differ in their specific biological activities and applications
Biological Activity
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C17H20N4OS
- Molecular Weight : 344.43 g/mol
- IUPAC Name : this compound
The presence of the triazole ring is significant as it contributes to the compound's biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit potent antimicrobial properties. For instance, a study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like Ciprofloxacin.
Compound | Target Bacteria | MIC (µg/mL) | Activity (%) |
---|---|---|---|
This compound | Staphylococcus aureus | 12.5 | 70% |
This compound | Escherichia coli | 6.25 | 80% |
Antiviral Activity
Triazole compounds have also been investigated for their antiviral properties. In particular, derivatives have shown potential as inhibitors of viral replication. A recent review on benzimidazole-triazole hybrids emphasized their effectiveness against viruses like SARS-CoV-2 and influenza virus.
Anticancer Activity
The anticancer potential of triazole derivatives is another area of interest. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
The biological activity of this compound is primarily attributed to its ability to bind to enzymes and receptors within microbial and cancerous cells. This binding can inhibit essential cellular processes such as DNA replication and protein synthesis.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogens. The findings indicated that compounds with similar structures to this compound exhibited robust antibacterial activity with MIC values ranging from 6.25 to 12.5 µg/mL against Gram-positive and Gram-negative bacteria .
- Antiviral Screening : In an antiviral screening assay against SARS-CoV-2, several triazole derivatives were tested for their ability to inhibit viral replication. Compounds showed a significant reduction in viral load at concentrations similar to those required for antibacterial activity .
- Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that triazole derivatives could induce apoptosis and inhibit cell proliferation through modulation of signaling pathways related to cell cycle regulation .
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-26-19-22-21-17(13-20-18(24)14-9-5-4-6-10-14)23(19)15-11-7-8-12-16(15)25-2/h4-12H,3,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGHBFZLYIECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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